2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485367
InChI: InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
SMILES: C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br
Molecular Formula: C12H14BrClO3
Molecular Weight: 321.59 g/mol

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane

CAS No.:

Cat. No.: VC13485367

Molecular Formula: C12H14BrClO3

Molecular Weight: 321.59 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane -

Specification

Molecular Formula C12H14BrClO3
Molecular Weight 321.59 g/mol
IUPAC Name 2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,3-dioxane
Standard InChI InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Standard InChI Key FBRRKWGBOYSJMU-UHFFFAOYSA-N
SMILES C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br
Canonical SMILES C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a 1,3-dioxane ring attached to a phenoxyethyl chain, with bromine and chlorine substituents at the 2- and 4-positions of the aromatic ring, respectively. The dioxane ring adopts a chair conformation, while the halogen atoms enhance electrophilicity, facilitating nucleophilic substitution reactions. Key physicochemical properties include:

PropertyValue/Range
Molecular Weight~337.6 g/mol
Boiling PointEstimated 280–300°C
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, acetone)
ReactivityElectrophilic at bromine; susceptible to oxidation/reduction

The bromine atom’s polarizability and the chlorine atom’s electron-withdrawing effect create a reactivity profile distinct from non-halogenated analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves two stages:

  • Formation of the Phenoxyethyl Intermediate:
    2-Bromo-4-chlorophenol reacts with ethylene oxide under basic conditions to yield 2-(2-bromo-4-chlorophenoxy)ethanol. This step leverages the nucleophilic aromatic substitution mechanism, where the phenol’s hydroxyl group attacks ethylene oxide.

  • Cyclization to Dioxane:
    The intermediate undergoes acid-catalyzed cyclization with formaldehyde, forming the 1,3-dioxane ring. This step requires precise temperature control (60–80°C) to optimize yield .

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance reaction efficiency and purity. Post-synthesis purification involves fractional distillation and recrystallization from ethanol, achieving >95% purity. Challenges include managing exothermic reactions and halogenated byproducts, necessitating advanced containment systems .

Biological Activity and Mechanisms

Osteogenic Effects

Halogenated coumarin derivatives, such as KY-065, promote osteoblast differentiation by modulating Wnt/β-catenin and BMP signaling . Although untested, the subject compound’s electrophilic nature suggests potential for similar bioactivity, warranting investigation into bone-regenerative applications.

Applications in Material Science

The compound’s stability and halogen content make it suitable for:

  • Flame Retardants: Bromine atoms inhibit combustion by releasing HBr radicals, quenching chain reactions.

  • Polymer Modifiers: Incorporated into epoxy resins to enhance thermal resistance and adhesion.

Comparative performance data for halogenated additives:

AdditiveThermal Decomposition (°C)LOI (%)
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane29032
Decabromodiphenyl Ether32035
Tetrabromobisphenol A31030

LOI: Limiting Oxygen Index

Comparison with Structural Analogs

CompoundStructural VariationKey Properties
2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxaneFluorine instead of bromineHigher electronegativity; reduced reactivity
6-Bromo-4-chloro-chromen-2-oneCoumarin core instead of dioxaneEnhanced fluorescence; antimicrobial activity
2-Bromo-4'-chloropropiophenoneKetone group instead of dioxaneHigher volatility; broader substrate scope

Future Research Directions

  • Pharmacological Profiling: Screen for anticancer, antimicrobial, and osteogenic activity.

  • Green Synthesis: Develop catalytic methods to minimize halogenated waste.

  • Structure-Activity Relationships (SAR): Systematically vary halogen positions to optimize bioactivity.

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